REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10](CO)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OC(N1CC(C[O:26][C:27]2[CH:35]=[CH:34][CH:33]=[C:32]3[C:28]=2[CH:29]=[CH:30][NH:31]3)C1)=O)(C)(C)C>>[C:1]([O:5][C:6](=[O:7])[N:8]([CH2:9][CH2:10][O:26][C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH:29]=[CH:30][NH:31]2)[CH3:11])([CH3:2])([CH3:3])[CH3:4]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)CO
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Name
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3-(1H-Indol-4-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)COC1=C2C=CNC2=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was prepared, (25%), (M−H)−=301
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOC1=C2C=CNC2=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |